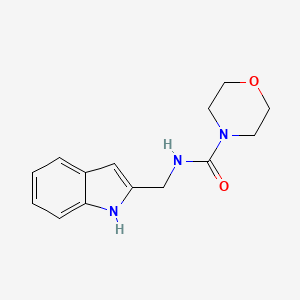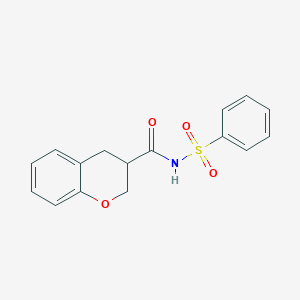
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as BSC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BSC is a heterocyclic compound that contains a chromene ring and a benzenesulfonyl group. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide varies depending on its application. In anticancer studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a fluorescent probe by binding to metal ions and emitting fluorescence. In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a plant growth regulator by promoting plant growth and increasing the yield of crops.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects depending on its application. In anticancer studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and suppress the NF-κB signaling pathway. In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a fluorescent probe by binding to metal ions and emitting fluorescence. In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a plant growth regulator by promoting plant growth and increasing the yield of crops.
实验室实验的优点和局限性
One of the advantages of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its potential as a versatile compound with various applications. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have potential as an anticancer agent, anti-inflammatory agent, fluorescent probe, and plant growth regulator. Another advantage of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide is its relatively simple synthesis method.
One of the limitations of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its potential toxicity. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in various studies, its toxicity and potential side effects have not been extensively studied. Another limitation of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide. One potential direction is the further study of its potential as an anticancer agent. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in inducing apoptosis in cancer cells, further studies are needed to determine its efficacy in vivo and its potential side effects.
Another potential direction is the further study of its potential as a plant growth regulator. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in promoting plant growth and increasing crop yields, further studies are needed to determine its efficacy in different crops and under different environmental conditions.
Finally, further studies are needed to determine the potential applications of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in materials science, including its potential use as a corrosion inhibitor and its potential as a fluorescent probe for the detection of metal ions.
合成方法
The synthesis of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide involves a multi-step process that includes the condensation of salicylaldehyde and ethyl acetoacetate to form 3,4-dihydro-2H-chromen-3-carboxylic acid. The benzenesulfonyl group is then introduced by reacting the acid with benzenesulfonyl chloride in the presence of a base. The resulting compound is then converted into N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide by amidation with ammonia or an amine.
科学研究应用
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.
In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as a corrosion inhibitor for metal surfaces.
In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential use as a plant growth regulator. Studies have shown that N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide can promote plant growth and increase the yield of crops such as rice and wheat.
属性
IUPAC Name |
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16(17-22(19,20)14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)21-11-13/h1-9,13H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJCVLJLJNEJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7566711.png)
![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566717.png)
![2-[(2-Methylphenyl)methylsulfanyl]acetonitrile](/img/structure/B7566725.png)
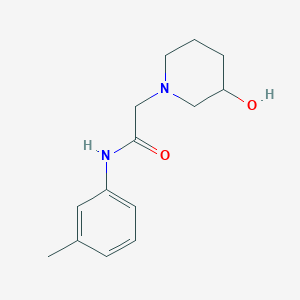

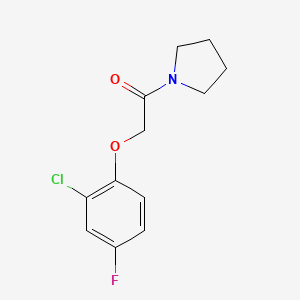
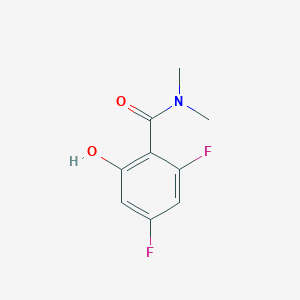

![2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B7566778.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7566797.png)

![2-[4-[3-(2-chlorophenyl)-1-methyl-4-oxo-2H-quinazolin-2-yl]phenoxy]acetamide](/img/structure/B7566829.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide](/img/structure/B7566834.png)
